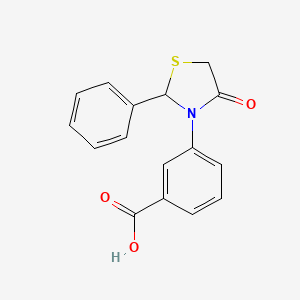![molecular formula C21H24BrN3O4 B11119230 (3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethoxyphenyl)butanamide](/img/structure/B11119230.png)
(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-ethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazone linkage, a bromo-substituted phenoxy group, and an ethoxyphenyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The synthetic route may include:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the bromo-substituted phenoxy group: This can be achieved through nucleophilic substitution reactions.
Coupling with the ethoxyphenyl moiety: This step may involve the use of coupling reagents and catalysts to form the final product.
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may find applications in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and phenoxy groups may enable it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
When compared to similar compounds, 3-{(E)-2-[2-(4-BROMO-2-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-(4-ETHOXYPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other hydrazone derivatives: These compounds share the hydrazone linkage but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C21H24BrN3O4 |
|---|---|
Molecular Weight |
462.3 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]-N-(4-ethoxyphenyl)butanamide |
InChI |
InChI=1S/C21H24BrN3O4/c1-4-28-18-8-6-17(7-9-18)23-20(26)12-15(3)24-25-21(27)13-29-19-10-5-16(22)11-14(19)2/h5-11H,4,12-13H2,1-3H3,(H,23,26)(H,25,27)/b24-15+ |
InChI Key |
FEONPMLCZFSICK-BUVRLJJBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=C(C=C(C=C2)Br)C)/C |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC(=NNC(=O)COC2=C(C=C(C=C2)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11119159.png)

![4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B11119177.png)


![1-(4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B11119196.png)
![N-({1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furylcarboxami de](/img/structure/B11119201.png)
![1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119202.png)
![N-(4-bromophenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11119204.png)
![2-[(4-Methylphenyl)sulfonyl]-2-azaspiro[5.5]undecane](/img/structure/B11119209.png)

![N-(4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11119227.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11119245.png)
![N-cyclopropyl-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11119251.png)
